3-Chloro-2-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUPVCBJDWKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373997 | |

| Record name | 3-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226565-61-3 | |

| Record name | 3-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226565-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 3-Chloro-2-methylbenzylamine as a Precursor to High-Value Chemical Intermediates

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry, the utility of a molecule is often not in its final application but in its potential as a precursor to a diverse range of functionalized compounds. 3-Chloro-2-methylbenzylamine, a seemingly modest benzylamine derivative, exemplifies this principle. While not a household name in the dockets of final pharmaceutical or agrochemical products, its strategic importance lies in its role as a key building block, primarily through its conversion to 3-chloro-2-methylaniline. This guide provides an in-depth exploration of this compound, focusing on its chemical identity, synthesis, and, most critically, its application as a gateway to valuable intermediates in the agrochemical and pharmaceutical sectors. We will delve into the synthetic pathways that transform this benzylamine into a versatile aniline derivative and subsequently explore the synthesis of commercially significant agrochemicals. This technical document is intended for chemists, researchers, and professionals in process development who seek to understand and leverage the synthetic potential of this important, yet often overlooked, chemical entity.

Compound Profile: this compound

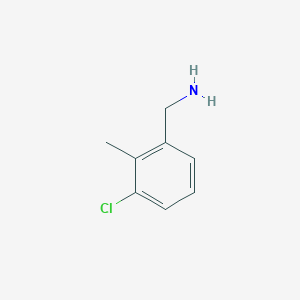

This compound, with the IUPAC name (3-chloro-2-methylphenyl)methanamine, is an organic compound whose significance is rooted in its chemical structure—a benzylamine core substituted with chlorine and methyl groups at the 3 and 2 positions of the phenyl ring, respectively.[1] This specific substitution pattern makes it a valuable precursor for the synthesis of 3-chloro-2-methylaniline, a key intermediate in various industrial applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| CAS Number | 226565-61-3 | [1] |

| IUPAC Name | (3-chloro-2-methylphenyl)methanamine | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 97 °C at 0.6 mmHg | [2] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5395 | [2] |

Structural Representation

The chemical structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The Gateway to a Versatile Intermediate: Synthesis of 3-Chloro-2-methylaniline

The primary application of this compound is as a precursor to 3-chloro-2-methylaniline. While direct conversion pathways such as deamination or oxidation followed by amination are chemically plausible, a more common and industrially relevant approach involves the synthesis of 3-chloro-2-methylaniline from a different starting material, 6-chloro-2-nitrotoluene. This synthesis is crucial for understanding the industrial context in which the 3-chloro-2-methyl-phenyl moiety is utilized.

Synthesis of 3-Chloro-2-methylaniline from 6-Chloro-2-nitrotoluene

A robust and high-yield method for the synthesis of 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene. A patented method highlights a process that is both efficient and scalable.[3]

Reaction Scheme:

Caption: Synthetic pathway to 3-chloro-2-methylaniline.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve a polysulfide, such as sodium polysulfide, in water.[3]

-

Addition of Reagents: Add an ammonium salt (e.g., ammonium chloride) to the stirred solution and heat the mixture to a temperature between 30-105 °C.[3]

-

Addition of Starting Material: Slowly add 6-chloro-2-nitrotoluene dropwise to the heated reaction mixture.[3]

-

Reaction Monitoring: Maintain the reaction temperature and stirring for a sufficient period to ensure complete conversion.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic phase.[3]

-

Purification: Wash the organic phase with water until neutral. The crude product is then purified by distillation under reduced pressure (0.1 MPa), collecting the fraction at 127-137 °C to yield 3-chloro-2-methylaniline.[3]

This process boasts a high yield and is considered a secure and cost-effective method for industrial-scale production.[3]

Applications in Agrochemical Synthesis

3-Chloro-2-methylaniline is a pivotal intermediate in the synthesis of a variety of modern agrochemicals, including herbicides and fungicides.[4][5] Its unique structure allows for the creation of complex molecules with specific biological activities against agricultural pests.[4]

Synthesis of the Herbicide Cloransulam-methyl

Cloransulam-methyl is a post-emergence herbicide used to control broad-leaved weeds, particularly in soybean crops.[6][7] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants.[8] The synthesis of Cloransulam-methyl utilizes 2-amino-3-chlorobenzoic acid methyl ester, which is derived from 3-chloro-2-methylaniline.

Synthetic Workflow:

Caption: Synthesis of Cloransulam-methyl.

The key step in this synthesis is the condensation of methyl 2-amino-3-chlorobenzoate with 5-ethoxy-7-fluoro-[6][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride.[9]

Synthesis of the Fungicide Boscalid

Boscalid is a broad-spectrum fungicide widely used to control a variety of fungal diseases in a range of crops. It acts by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The synthesis of Boscalid involves the coupling of 2-aminobiphenyl derivatives, which can be prepared from substituted anilines. While the most common route starts from 2-chloronitrobenzene, the underlying Suzuki-Miyaura coupling chemistry is a prime example of how anilines like 3-chloro-2-methylaniline can be functionalized to create complex biphenyl structures.[11]

A general representation of a key step in Boscalid synthesis involves the amidation of a biphenyl amine with a nicotinoyl chloride derivative.

Key Reaction in Boscalid Synthesis:

Caption: Key amidation step in Boscalid synthesis.

This reaction showcases the utility of the aniline functional group in forming the final amide linkage of the Boscalid molecule.[12]

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a hazardous substance and can cause skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound serves as a quintessential example of a strategic chemical intermediate whose value is realized through its transformation into other high-demand compounds. While its direct applications are limited, its role as a precursor to 3-chloro-2-methylaniline places it firmly within the synthetic pathways of economically important agrochemicals. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of the synthesis and reactivity of this compound and its derivatives provides a powerful tool for the development of novel and effective products. The synthetic routes and applications detailed in this guide underscore the importance of foundational chemical building blocks in driving innovation across various sectors of the chemical industry.

References

- 1. This compound | C8H10ClN | CID 2757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. dataintelo.com [dataintelo.com]

- 6. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 7. Cloransulam-methyl - Wikipedia [en.wikipedia.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111592493A - Preparation method of mefenpyr-diethyl - Google Patents [patents.google.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]

3-Chloro-2-methylbenzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine that serves as a valuable and versatile intermediate in organic synthesis. Its specific substitution pattern—a chlorine atom and a methyl group flanking a benzylamine moiety—imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations. The insights herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this compound as a strategic building block in the design and synthesis of novel molecules.

Chemical Identity and Structural Elucidation

Understanding the fundamental identity and structure of this compound is the first step in harnessing its synthetic potential. The molecule's architecture dictates its reactivity and physical properties.

-

IUPAC Name : (3-chloro-2-methylphenyl)methanamine[1]

-

Synonyms : Benzenemethanamine, 3-chloro-2-methyl-

Molecular Identifiers

| Identifier | Value |

| InChI | InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 |

| InChIKey | LESUPVCBJDWKJH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)CN[4] |

Chemical Structure

The structure below illustrates the ortho-relationship of the methyl group and the aminomethyl group, with the chlorine atom positioned meta to the aminomethyl group. This arrangement is critical for its reactivity profile.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purifications, and formulations. The data presented below are compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 155.62 g/mol | [1][3] |

| Exact Mass | 155.0501770 Da | [1] |

| Monoisotopic Mass | 155.0501770 Da | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3 (Predicted) | 1.8 | [1] |

Spectroscopic Profile: A Deeper Analysis

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding this data is key to confirming the structure and purity during and after synthesis. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and related structures provides authoritative insight.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetric substitution pattern.

-

Aromatic Protons (Ar-H, ~7.0-7.4 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The electron-withdrawing chlorine atom and electron-donating methyl and aminomethyl groups will influence their chemical shifts.

-

Benzylic Protons (-CH₂-NH₂, ~3.8 ppm): These two protons adjacent to the aromatic ring and the nitrogen atom would typically appear as a singlet.

-

Amine Protons (-NH₂, ~1.5-2.0 ppm): These two protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃, ~2.3 ppm): The three protons of the methyl group attached to the aromatic ring will appear as a distinct singlet.[5]

¹³C NMR Spectroscopy (Predicted)

The molecule possesses 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons (~120-140 ppm): Six signals corresponding to the benzene ring carbons. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the carbons bearing the methyl and aminomethyl groups will also show characteristic shifts.

-

Benzylic Carbon (-CH₂-NH₂, ~45 ppm): The carbon of the methylene group.

-

Methyl Carbon (-CH₃, ~15-20 ppm): The carbon of the ortho-methyl group.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching (~3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine (-NH₂) group, representing symmetric and asymmetric stretches.[6]

-

C-H Stretching (Aromatic, ~3000-3100 cm⁻¹): Absorption due to C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic, ~2850-2960 cm⁻¹): Absorption from the methyl and methylene C-H bonds.

-

N-H Bending (~1600 cm⁻¹): A scissoring vibration for the primary amine.[6]

-

C=C Stretching (Aromatic, ~1450-1580 cm⁻¹): Multiple sharp peaks characteristic of the benzene ring.

-

C-Cl Stretching (~700-800 cm⁻¹): A strong absorption in the fingerprint region indicating the presence of a chloro-aromatic bond.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 155. An accompanying peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, is the definitive isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[7]

-

Major Fragmentation: The most likely fragmentation pathway involves the loss of the aminomethyl group to form a stable benzylic cation or related tropylium ion. The primary fragment would be observed at m/z 125/127.

Synthesis and Reactivity

As a chemical intermediate, the synthesis of this compound and its subsequent reactivity are of paramount importance to the synthetic chemist.

Plausible Synthetic Pathway

A common and efficient route to benzylamines is through the reduction of the corresponding benzonitrile. This method avoids the multiple steps often required in other pathways.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Exemplary):

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.

-

Addition of Precursor: Dissolve 3-Chloro-2-methylbenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Extraction and Purification: Filter the resulting slurry and wash the solid residue with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Core Reactivity

-

Nucleophilic Amine: The primary amine group is nucleophilic and will readily react with electrophiles. This allows for the synthesis of a wide array of derivatives, including amides (reaction with acyl chlorides or anhydrides), sulfonamides (reaction with sulfonyl chlorides), and secondary/tertiary amines (via reductive amination or alkylation).

-

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution. The methyl and aminomethyl groups are ortho-, para-directing and activating, while the chlorine atom is ortho-, para-directing but deactivating. The interplay of these effects will determine the regioselectivity of subsequent reactions on the aromatic ring.

Applications in Drug Discovery and Development

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacological properties.[8][9] Chlorine can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and improve binding affinity through halogen bonding.

This compound serves as a key building block for larger, more complex molecules. Its utility lies in its ability to introduce a specifically substituted phenyl ring into a target structure. This is crucial for:

-

Scaffold Development: It can act as the foundational piece from which a new series of compounds is built.

-

Structure-Activity Relationship (SAR) Studies: The defined positions of the chloro, methyl, and amine groups allow chemists to systematically probe how these features impact biological activity. For instance, the ortho-methyl group provides steric bulk that can orient the molecule within a binding pocket or shield adjacent groups from metabolic attack.

While this specific molecule is an intermediate, related benzylamines are integral parts of approved drugs and clinical candidates for treating a range of diseases.[10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Adherence to established safety protocols is non-negotiable when handling this or any chemical reagent.

GHS Hazard Classification

Based on data for structurally similar compounds and supplier safety information, this compound is classified with the following hazards:[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Recommended Handling Protocols

A self-validating safety system requires multiple layers of protection.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[11][12] Avoid breathing vapors or mists.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13][14]

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][13] |

| P264 | Wash skin thoroughly after handling.[1][11][13] |

| P271 | Use only outdoors or in a well-ventilated area.[1][11][13] |

| P280 | Wear protective gloves/eye protection/face protection.[1][11][12][13] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][11][13] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11][12][13] |

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the discerning chemist. Its defined structure, predictable reactivity, and relevant physicochemical properties make it an important intermediate in the synthesis of high-value compounds. By understanding its detailed chemical properties—from its spectroscopic signature to its handling requirements—researchers can confidently and safely integrate this molecule into their synthetic programs, paving the way for innovations in drug discovery and materials science.

References

- 1. This compound | C8H10ClN | CID 2757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 226565-61-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzenamine, 3-chloro-2-methyl- [webbook.nist.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 3-CHLORO-N-METHYLBENZYLAMINE - Safety Data Sheet [chemicalbook.com]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of (3-chloro-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent investigation. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of (3-chloro-2-methylphenyl)methanamine. Moving beyond a mere recitation of techniques, we will explore the strategic rationale behind the analytical workflow, integrating one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each step is designed to be a self-validating component of a comprehensive analytical strategy, ensuring the highest degree of confidence in the final structural assignment. This document is intended for researchers who not only need to perform these analyses but also to understand the intricate connections between spectral data and molecular architecture.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to any spectroscopic analysis, the molecular formula of the target compound, (3-chloro-2-methylphenyl)methanamine, was determined to be C₈H₁₀ClN.[1] This provides the fundamental building blocks for our structural hypothesis. The molecular weight is calculated to be 155.62 g/mol .

A critical first step in structure elucidation is the calculation of the Degree of Unsaturation (DoU), also known as the double bond equivalent. The DoU indicates the total number of rings and/or multiple bonds within a molecule.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For C₈H₁₀ClN: DoU = 8 + 1 - (10/2) - (1/2) + (1/2) = 4

A Degree of Unsaturation of 4 is a strong indicator of the presence of a benzene ring, which accounts for one ring and three double bonds. This aligns perfectly with the "phenyl" component of the compound's name.

Probing the Proton Environment: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Based on the proposed structure of (3-chloro-2-methylphenyl)methanamine, we can predict a specific set of signals.

Predicted ¹H NMR Spectrum:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (H-4, H-5, H-6) | 6.9 - 7.3 | Multiplet | 3H | The three protons on the substituted benzene ring will appear in the characteristic aromatic region. Their precise shifts and splitting patterns will be influenced by the electron-withdrawing chloro group and the electron-donating methyl and aminomethyl groups. |

| Benzylic Protons (-CH₂-NH₂) | ~ 3.8 | Singlet | 2H | These protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. The signal is expected to be a singlet. |

| Amine Protons (-NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad. |

| Methyl Protons (-CH₃) | ~ 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. |

To substantiate these predictions, we can refer to the ¹H NMR spectrum of the closely related compound, 3-chloro-2-methylaniline.[2] The aromatic protons in this molecule will have a similar chemical environment to those in our target compound, providing a reliable reference for the expected chemical shifts and splitting patterns in the 6.9-7.3 ppm range.

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy and DEPT

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For (3-chloro-2-methylphenyl)methanamine, we anticipate eight distinct carbon signals.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-NH₂) | ~145 | The carbon bearing the amino group in a substituted aniline is typically found in this region. |

| C2 (C-CH₃) | ~135 | The carbon with the methyl substituent. |

| C3 (C-Cl) | ~133 | The carbon attached to the electron-withdrawing chlorine atom will be shifted downfield. |

| C4, C5, C6 (Aromatic CH) | 125 - 130 | The remaining three aromatic carbons will appear in this range. |

| C7 (Benzylic -CH₂-) | ~45 | The benzylic carbon is shifted downfield due to its proximity to the aromatic ring and the nitrogen atom. |

| C8 (Methyl -CH₃) | ~20 | The methyl carbon will appear in the upfield aliphatic region. |

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C1, C2, and C3) would be absent. This would allow for the unambiguous assignment of the benzylic CH₂ and the methyl CH₃ carbons.

Unveiling Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (3-chloro-2-methylphenyl)methanamine, the key vibrational modes we expect to observe are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Aliphatic C-H (methyl and methylene) |

| 1600 - 1620 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1500 | C=C stretch | Aromatic Ring |

| 1000 - 1300 | C-N stretch | Aryl Amine |

| 700 - 850 | C-Cl stretch | Aryl Halide |

The presence of a primary amine is strongly indicated by the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

For (3-chloro-2-methylphenyl)methanamine, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 155. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with an M+2 peak at m/z 157 having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway:

A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would result in the loss of an amino radical (•NH₂) to form a stable benzylic carbocation.

-

m/z 155/157 (M⁺): The molecular ion.

-

m/z 140/142: Loss of a methyl radical (•CH₃) is a possible initial fragmentation.

-

m/z 125: A key fragment resulting from the loss of the aminomethyl radical (•CH₂NH₂).

-

m/z 91: A tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group.

The mass spectrum of 3-chloro-2-methylaniline would show a molecular ion at m/z 141/143, providing a reference for the fragmentation of the substituted aromatic ring.[3]

Assembling the Puzzle: 2D NMR Spectroscopy (HSQC and HMBC)

Two-dimensional NMR techniques are essential for definitively connecting the proton and carbon skeletons of the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[4] It would show a cross-peak connecting the benzylic protons (~3.8 ppm) to the benzylic carbon (~45 ppm), and the methyl protons (~2.3 ppm) to the methyl carbon (~20 ppm). The aromatic protons would also show correlations to their respective carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds.[4] This is crucial for establishing the connectivity of the substituents on the aromatic ring. For instance, the benzylic protons should show a correlation to the quaternary carbon C1 and the aromatic carbon C6. The methyl protons should show correlations to the quaternary carbon C2 and the aromatic carbon C6. These correlations would unequivocally confirm the substitution pattern on the benzene ring.

Conclusion

The structure elucidation of (3-chloro-2-methylphenyl)methanamine is a systematic process that relies on the convergent evidence from multiple analytical techniques. By starting with the foundational information of the molecular formula and degree of unsaturation, we can form a reasonable hypothesis. This hypothesis is then rigorously tested and refined through the detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Finally, 2D NMR experiments provide the definitive proof of connectivity, leaving no ambiguity in the final structural assignment. This multi-faceted, self-validating approach ensures the scientific integrity of the result, a critical requirement for any application in research and development.

References

The Synthetic Utility of 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide for Advanced Synthesis

An important note on chemical identification: This guide focuses on the synthetic applications of the 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold. The CAS number provided in the initial query, 226565-61-3, corresponds to (3-Chloro-2-methylphenyl)methanamine, a reagent for which detailed public-domain synthetic protocols are limited. Given the extensive and advanced applications of the bromophenyl-diphenyl-triazine core in contemporary research, particularly in materials science and medicinal chemistry, this guide has been developed to provide an in-depth exploration of this versatile building block, which aligns with the technical nature of the original request.

Introduction: A Versatile Scaffold for Modern Chemistry

2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine and its constitutional isomers (ortho-, meta-, and para-bromophenyl) are highly valuable intermediates in modern organic synthesis. The molecule's architecture is defined by two key features: a stable, electron-deficient 1,3,5-triazine core and a reactive bromophenyl moiety. This unique combination allows for selective, high-yield transformations, making it a cornerstone for the synthesis of complex molecules with tailored electronic and biological properties.

The triazine ring provides thermal and chemical stability, while the carbon-bromine bond serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This guide details the principal applications of this scaffold, focusing on the synthesis of advanced materials for organic electronics and its emerging role in the development of novel therapeutic agents.

Core Properties and Isomeric Comparison

The position of the bromine atom on the phenyl ring (ortho, meta, or para) influences the steric and electronic properties of the molecule, which can be leveraged for specific synthetic outcomes.

| Property | 2-(2-Bromophenyl)-... (ortho) | 2-(3-Bromophenyl)-... (meta) | 2-(4-Bromophenyl)-... (para) |

| CAS Number | 77989-15-2[1] | 864377-31-1 | 23449-08-3[2] |

| Molecular Formula | C₂₁H₁₄BrN₃ | C₂₁H₁₄BrN₃ | C₂₁H₁₄BrN₃[2] |

| Molecular Weight | 388.26 g/mol [1] | 388.26 g/mol | 388.27 g/mol [2] |

| Typical Purity | ≥99.0%[1] | ≥99.5% | ≥99.0% |

| Appearance | Off-white powder[1] | White powder | Off-white powder |

| Key Feature | Steric hindrance from the ortho-bromo group can influence reaction kinetics and final product conformation. | Offers a balance of reactivity and steric accessibility. | The para-position allows for the creation of linear, rigid molecular structures, often desired in materials science. |

Application in Organic Electronics: Synthesis of OLED Host Materials

The most prominent application of 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The electron-deficient triazine core makes these molecules excellent scaffolds for electron-transport or host materials within the emissive layer of an OLED device[1]. The synthesis strategy involves using the bromo-triazine as an electrophile in cross-coupling reactions to attach electron-donating groups, creating a "bipolar" host material capable of balanced charge transport.

A prime example is the synthesis of carbazole-triazine derivatives, such as 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (o-CzTrz) and its isomers. Carbazole is a well-known hole-transporting moiety, and its coupling to the electron-accepting triazine core results in materials with high triplet energies, crucial for efficient blue phosphorescent OLEDs[1][3].

Caption: Synthesis of a bipolar OLED host material via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination for Carbazole-Triazine Derivatives

This protocol provides a representative procedure for the N-arylation of carbazole with 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine. The causality behind the choice of reagents is critical: a palladium catalyst is essential for the C-N bond formation; a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is required to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates; a non-nucleophilic base is necessary to deprotonate the carbazole without competing in the reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask, add 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), 9H-carbazole (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and the phosphine ligand, such as SPhos (0.10 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to the flask. The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per mmol of the bromo-triazine).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure carbazole-triazine product.

Application in Medicinal Chemistry: Scaffolds for Kinase Inhibitors

The 1,3,5-triazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Triazine derivatives have been investigated as inhibitors for a variety of protein kinases, which are critical targets in oncology. The ability to functionalize the triazine core at three distinct positions allows for the creation of libraries of compounds with diverse pharmacophores.

While specific drugs derived directly from 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine are not yet on the market, this scaffold serves as an excellent starting point for the synthesis of potential kinase inhibitors. For example, derivatives of 1,3,5-triazine have shown potent inhibitory activity against the PI3K/mTOR signaling pathway, which is often dysregulated in cancers like cervical cancer[4][5]. The synthetic strategy involves replacing the bromine atom via Suzuki coupling to introduce a moiety that can interact with the kinase active site, while other positions on the triazine can be functionalized to improve solubility and pharmacokinetic properties.

Caption: Workflow for developing kinase inhibitors from the triazine scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold. The choice of a palladium catalyst and a suitable ligand is paramount. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle[3].

Step-by-Step Methodology:

-

Vessel Preparation: In a round-bottom flask, combine 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 3.0 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), followed by a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) under the inert atmosphere with vigorous stirring. Monitor the reaction's progress by TLC.

-

Workup: After the reaction is complete (usually 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final biaryl-triazine product.

Conclusion and Future Outlook

The 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold is a testament to the power of modular design in chemical synthesis. Its robust triazine core and versatile bromo-functional group provide a reliable platform for constructing complex, high-value molecules. In materials science, it has proven indispensable for creating the next generation of OLED materials with enhanced efficiency and stability. In medicinal chemistry, it represents a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibitors[4]. As synthetic methodologies continue to advance, the applications of this powerful building block are poised to expand even further, solidifying its role as a critical tool for researchers and drug development professionals.

References

- 1. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-2-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-2-methylbenzylamine, a substituted aromatic amine that serves as a valuable building block in synthetic chemistry. With a focus on its role in the development of novel therapeutic agents, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its application as a key intermediate in the generation of potent antibacterial compounds.

Core Molecular and Physicochemical Profile

This compound is a substituted benzylamine with a chlorine atom and a methyl group on the aromatic ring. These substitutions are critical as they modulate the molecule's steric and electronic properties, influencing its reactivity and its interactions in biological systems.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK--[1] |

| Molecular Weight | 155.62 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | (3-chloro-2-methylphenyl)methanamine | --INVALID-LINK--[1] |

| CAS Number | 226565-61-3 | --INVALID-LINK--[2] |

| Appearance | Colorless to light yellow liquid (typical) | --INVALID-LINK--[3] |

| Boiling Point | 138°C at 20 mmHg | --INVALID-LINK--[4] |

| Density | 1.14 g/mL (predicted) | --INVALID-LINK--[4] |

Synthesis of this compound: A Strategic Approach

The most direct and common synthetic route to this compound is the reduction of the corresponding nitrile, 3-chloro-2-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, offering high yields and selectivity. The nitrile precursor is readily available, making this a cost-effective and scalable approach.[5]

Two primary, robust methodologies for this reduction are presented: chemical reduction using a metal hydride and catalytic hydrogenation. The choice between these methods often depends on the available equipment, desired scale, and tolerance of other functional groups in a more complex synthetic scheme.

Method A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. An aqueous workup is necessary to quench the reaction and liberate the free amine.

Materials:

-

3-chloro-2-methylbenzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Addition of Nitrile: Dissolve 3-chloro-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to 0°C. Cautiously and sequentially, add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[7] A granular precipitate should form.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the solid precipitate and wash it thoroughly with diethyl ether.

-

Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative, often milder, method for nitrile reduction.[1] This process typically involves the use of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), and a source of hydrogen gas. This method avoids the use of pyrophoric metal hydrides and often results in a cleaner reaction profile.

Materials:

-

3-chloro-2-methylbenzonitrile

-

Raney® Nickel (catalyst)

-

Anhydrous Ethanol

-

Hydrogen Gas (H₂)

Procedure:

-

Catalyst Preparation: Prepare a slurry of Raney® Nickel in anhydrous ethanol.

-

Reaction Setup: In a high-pressure autoclave, dissolve 3-chloro-2-methylbenzonitrile in anhydrous ethanol. Carefully add the Raney® Nickel slurry to the solution under an inert atmosphere.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 50-80°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by vacuum distillation.

Caption: Synthetic pathways to this compound.

Application in Drug Discovery: A Building Block for FtsZ Inhibitors

The unique substitution pattern of this compound makes it a valuable synthon in medicinal chemistry. Substituted benzylamines are frequently employed as key intermediates in the synthesis of various pharmaceutically active compounds, including antibacterial agents.[8][9]

A particularly promising application lies in the development of inhibitors for the bacterial cell division protein, FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics to combat the growing threat of antimicrobial resistance.[3][10]

Rationale for Use in FtsZ Inhibitor Synthesis

Benzamide derivatives have been identified as a potent class of FtsZ inhibitors.[11] The synthesis of these inhibitors often involves the coupling of a substituted benzoic acid with a substituted benzylamine. The 3-chloro and 2-methyl groups on the benzylamine moiety can provide critical interactions within the binding pocket of the FtsZ protein, enhancing potency and selectivity. The chlorine atom can participate in halogen bonding or other electrostatic interactions, while the methyl group can provide beneficial steric interactions and improve metabolic stability.

Representative Experimental Workflow: Synthesis of a Benzamide FtsZ Inhibitor

The following is a representative workflow for the synthesis of a benzamide-based FtsZ inhibitor using this compound. This protocol is based on established amide coupling methodologies.

Materials:

-

This compound

-

A substituted benzoic acid (e.g., 2,6-difluoro-3-hydroxybenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: To the activated carboxylic acid solution, add this compound (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired benzamide FtsZ inhibitor.

Caption: Synthesis and mechanism of action of a representative FtsZ inhibitor.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 3-chloro-2-methylbenzonitrile and its utility as a building block for potent antibacterial agents, such as FtsZ inhibitors, underscore its importance for medicinal chemists. The methodologies and applications detailed in this guide provide a solid foundation for researchers to leverage this compound in their synthetic endeavors and contribute to the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Workup [chem.rochester.edu]

- 8. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Introduction: Unveiling the Molecular Architecture of 3-Chloro-2-methylbenzylamine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methylbenzylamine

This compound (CAS: 226565-61-3) is a substituted benzylamine derivative with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1][][3] Its chemical structure, featuring a chlorinated and methylated aromatic ring coupled with a reactive aminomethyl group, necessitates rigorous characterization to ensure identity, purity, and structural integrity during its synthesis and downstream applications. This guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this molecule.

As direct experimental spectra for this compound are not widely available in public databases, this whitepaper leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. This approach not only offers a robust framework for the characterization of this specific molecule but also serves as a practical guide for researchers working with novel substituted benzylamines.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural components to be identified are the trisubstituted aromatic ring, the benzylic methylene (-CH₂) group, the primary amine (-NH₂) group, and the methyl (-CH₃) group.

Caption: 2D structure of this compound highlighting key functional groups.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[4] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can deduce the presence of characteristic bonds such as N-H, C-H, and C-Cl, providing a molecular "fingerprint." For a primary amine like this compound, the N-H stretching region is particularly diagnostic.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400-3250 | Medium, Two Bands | N-H asymmetric and symmetric stretching (primary amine)[5] |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching (methyl and methylene groups) |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine[5] |

| 1600-1450 | Medium-Strong | C=C stretching in the aromatic ring |

| 1335-1250 | Strong | Aromatic C-N stretching[5] |

| 800-600 | Strong | C-Cl stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR crystal (typically diamond or germanium), is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining the true spectrum of the sample by ratioing against the background.

-

Sample Application: Place a small drop of liquid this compound (or a small amount of solid, if applicable) directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[6] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |

| ~ 3.9 | Singlet | 2H | Benzylic methylene protons (-CH₂-NH₂) |

| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

| ~ 1.6 | Broad Singlet | 2H | Amine protons (-NH₂) |

-

Causality: The aromatic protons are expected in the downfield region (7.2-7.4 ppm) due to the deshielding effect of the ring current. The benzylic methylene protons are adjacent to an electron-withdrawing amine group, shifting them downfield to around 3.9 ppm. The methyl group attached to the aromatic ring will appear as a singlet around 2.4 ppm. The amine protons are exchangeable and often appear as a broad singlet.

¹³C NMR Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C-2 (Aromatic, attached to -CH₃) |

| ~ 138 | C-1 (Aromatic, attached to -CH₂NH₂) |

| ~ 134 | C-3 (Aromatic, attached to -Cl) |

| ~ 129 | C-5 (Aromatic C-H) |

| ~ 128 | C-4 (Aromatic C-H) |

| ~ 126 | C-6 (Aromatic C-H) |

| ~ 45 | Benzylic Methylene Carbon (-CH₂) |

| ~ 20 | Methyl Carbon (-CH₃) |

-

Causality: Aromatic carbons typically resonate between 120-150 ppm. The carbons directly attached to substituents (C-1, C-2, C-3) will have their chemical shifts influenced by those groups. The benzylic methylene carbon appears around 45 ppm, and the aliphatic methyl carbon is expected in the upfield region around 20 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard ¹H NMR experiment is run. This involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired FIDs are subjected to a Fourier transform to generate the frequency-domain NMR spectra. The spectra are then phased, baseline corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).

-

Analysis: The chemical shifts, integrals (for ¹H), and multiplicities (for ¹H) are analyzed to determine the molecular structure.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expertise & Experience: The Molecular Breakdown

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[7] For structural elucidation, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.[8]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion Identity | Significance |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular Ion (M⁺). The 3:1 ratio of the M and M+2 peaks is characteristic of a single chlorine atom.[8] |

| 140/142 | [C₇H₇Cl]⁺ | Loss of -NH₂ radical (M - 15) |

| 125 | [C₇H₇]⁺ | Loss of Cl radical from the [C₇H₇Cl]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product for benzyl compounds |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample must be volatile enough to enter the gas phase.[7]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[1]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z values to create the mass spectrum.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic interpretation of data from IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise placement of substituents on the aromatic ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. While this guide presents a predicted spectroscopic profile, the methodologies and interpretative logic herein provide a robust and authoritative framework for the empirical characterization and quality control of this compound and related novel chemical entities in a research and development setting.

References

- 1. This compound | C8H10ClN | CID 2757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 3-Chloro-2-methylbenzylamine: A Core Building Block in Modern Medicinal Chemistry

Abstract

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of molecular scaffolds, substituted benzylamines represent a privileged class, frequently incorporated into the core of a diverse range of pharmaceuticals. This in-depth technical guide focuses on 3-Chloro-2-methylbenzylamine, a seemingly simple yet strategically vital building block. We will dissect its intrinsic chemical properties, explore robust synthetic routes, and illuminate its application in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of this versatile intermediate.

Introduction: The Unseen Importance of a Substituted Benzylamine

At first glance, this compound might appear to be a modest chemical entity. However, its true value lies in the unique constellation of steric and electronic properties conferred by its substitution pattern. The ortho-methyl group introduces a conformational bias, influencing the orientation of the aminomethyl group and, by extension, its interactions with biological targets. The meta-chloro substituent, an electron-withdrawing group, modulates the pKa of the amine and introduces a potential point of interaction through halogen bonding, a force of increasing recognition in drug design.[1] This specific arrangement of functional groups makes this compound a valuable starting point for generating libraries of compounds with diverse pharmacological profiles.

The broader class of benzylamines has a rich history in medicinal chemistry, forming the backbone of drugs targeting a wide array of conditions, from cardiovascular diseases to central nervous system disorders and infectious diseases.[2][3] Their ability to engage in hydrogen bonding, ionic interactions, and hydrophobic interactions makes them ideal pharmacophores for interacting with enzymes and receptors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 226565-61-3 | [4] |

| Molecular Formula | C₈H₁₀ClN | [4] |

| Molecular Weight | 155.62 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 97 °C @ 0.6 mmHg (lit.) | [6] |

| Density | 1.072 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.5395 (lit.) | [6] |

| pKa (predicted) | 9.34 ± 0.10 | [6] |

Spectroscopic Characterization:

-

¹H NMR: The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic CH₂ protons would likely be a singlet or a closely coupled multiplet around δ 3.8-4.2 ppm. The NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm. The methyl protons would be a singlet around δ 2.2-2.4 ppm.

-

¹³C NMR: The aromatic carbons would resonate in the region of δ 125-140 ppm. The benzylic carbon would be expected around δ 45-50 ppm, and the methyl carbon would appear at approximately δ 18-22 ppm.

-

Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 156.0574.

Synthesis and Reactivity: Forging the Core

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic strategies can be employed, primarily starting from either 3-chloro-2-methylbenzonitrile or 3-chloro-2-methylbenzaldehyde.

Synthesis from 3-Chloro-2-methylbenzonitrile

The reduction of the nitrile functionality is a direct and high-yielding route to the primary amine.

References

- 1. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H10ClN | CID 2757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

IUPAC name (3-chloro-2-methylphenyl)methanamine properties

An In-Depth Technical Guide to (3-chloro-2-methylphenyl)methanamine: Properties, Synthesis, and Applications

Abstract

(3-chloro-2-methylphenyl)methanamine, also known as 3-chloro-2-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern—a chlorine atom and a methyl group ortho and meta to the aminomethyl group—imparts specific steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility in drug discovery. Detailed protocols for its synthesis and analysis are presented, alongside essential safety and handling information, to support its effective use in a research and development setting.

Introduction and Chemical Identity

(3-chloro-2-methylphenyl)methanamine is a primary benzylamine derivative. The presence of both a halogen atom and an alkyl group on the aromatic ring makes it a versatile intermediate for introducing a substituted benzyl moiety into larger molecules. Halogens, such as chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing factors like lipophilicity, metabolic stability, and binding interactions.[1][2] The methyl group provides steric bulk and can influence the conformation of the molecule. This compound is primarily utilized in the synthesis of more complex molecules, including pharmacologically active compounds.[3]

Key Identifiers:

-

IUPAC Name: (3-chloro-2-methylphenyl)methanamine[4]

Physicochemical Properties

The physical and chemical properties of (3-chloro-2-methylphenyl)methanamine are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 155.62 g/mol | [4][5] |

| Exact Mass | 155.0501770 Da | [4] |

| Appearance | Data not explicitly available; likely a liquid or low-melting solid | |

| Topological Polar Surface Area | 26 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Complexity | 105 | [4] |

| XLogP3-AA (Lipophilicity) | 1.8 | [4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of (3-chloro-2-methylphenyl)methanamine. While specific spectra from vendors are proprietary, the expected profile can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would likely appear as a singlet around 3.8-4.0 ppm. The two amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic region (around 7.0-7.4 ppm) would display a complex multiplet pattern corresponding to the three protons on the substituted ring. The methyl group (-CH₃) protons would appear as a singlet further upfield, typically around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The benzylic carbon (-CH₂-) would be expected in the 40-50 ppm range. The methyl carbon (-CH₃) would appear upfield, around 15-20 ppm. The six aromatic carbons would have signals in the 120-145 ppm region, with the carbon atoms attached to chlorine and the aminomethyl group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[7]

-

N-H Stretch: A characteristic medium-to-weak absorption band for the primary amine group (-NH₂) is expected in the 3300-3500 cm⁻¹ region.

-